![molecular formula C10H8N2O3 B1604285 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid CAS No. 915707-45-8](/img/structure/B1604285.png)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Overview
Description
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid, also known as MOBA, is a chemical compound that has been widely used in scientific research due to its unique properties. MOBA is a heterocyclic compound that contains both a benzene ring and an oxadiazole ring, making it a versatile molecule that can be used in a variety of applications.
Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives: , including the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture. They have been synthesized and evaluated for their potential as chemical pesticides . These compounds have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight .
Antibacterial Agents
The derivatives of 1,2,4-oxadiazole, including the methyl variant, have been found to possess excellent antibacterial activity. Some compounds have shown superior efficacy compared to traditional agents like bismerthiazol and thiodiazole copper when tested against Xoo and Xanthomonas oryzae pv. oryzicola (Xoc) . This indicates their potential as novel antibacterial agents for protecting crops.
Antifungal Applications
These derivatives also play a significant role in combating fungal diseases in crops. The presence of the 1,2,4-oxadiazole ring has been associated with antifungal properties, which are crucial for managing diseases like rice sheath wilt caused by Rhizoctonia solani .
Anti-infective Agents
Research has indicated that diversely substituted 1,2,4-oxadiazoles, including the methyl variant, can act as anti-infective agents. They have been synthesized to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities, among others . This broad anti-infective potential makes them valuable for medical research and pharmaceutical applications.
Synthesis Methods for Medicinal and Agricultural Use
The synthesis of 1,2,4-oxadiazole derivatives is of growing interest due to their biological activity. New methods of obtaining complex structures containing oxadiazole rings are being researched, which could lead to future applications in medicine and agriculture .
Heterocyclic Moieties in Disease Treatment
The oxadiazole molecule, which includes the 1,2,4-oxadiazole ring, is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring. Structures of this type have been successfully used in the treatment of various diseases in humans and animals and play an important role in modern agriculture .
properties
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-11-9(15-12-6)7-3-2-4-8(5-7)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXOPMMHYKGSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640210 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
CAS RN |
915707-45-8 | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915707-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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